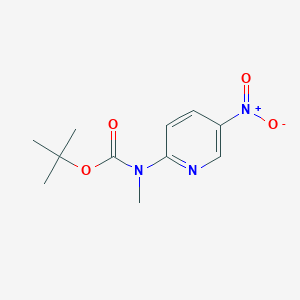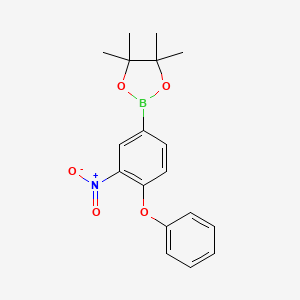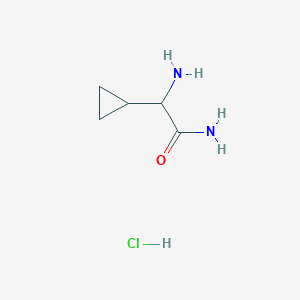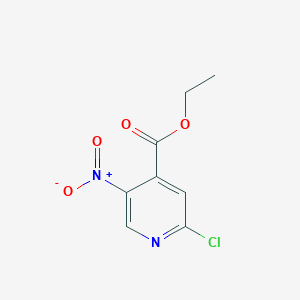![molecular formula C7H4BrCl2N3 B1444712 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 934297-58-2](/img/structure/B1444712.png)
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
“3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H4BrCl2N3 . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A family of PPs has been synthesized using a microwave-assisted method . The synthesis involves an equimolar mixture of the respective β-enaminone and 3-methyl-1H-pyrazol-5-amine .Molecular Structure Analysis
The InChI code for “3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine” is 1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors .Wissenschaftliche Forschungsanwendungen
Inhibitors in Biochemical Reactions
- Phosphodiesterase Inhibitors : Novinson et al. (1975) synthesized a number of 3-bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines and tested them as in vitro cyclic AMP (cAMP) phosphodiesterase inhibitors. Their research showed sensitivity to changes in alkyl group length in the pyrazolo[1,5-a]pyrimidine ring, affecting the inhibition of phosphodiesterase isolated from beef heart and rabbit lung tissues (Novinson et al., 1975).
Synthesis and Structural Analysis
- Synthesis of New Derivatives : Abdelriheem et al. (2017) worked on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and explored their antitrypanosomal activity. They developed effective synthesis methods for these compounds, contributing to the broader knowledge of pyrazolo[1,5-a]pyrimidine chemistry (Abdelriheem et al., 2017).
- Molecular Structure Studies : Frizzo et al. (2009) determined the crystal structure of various pyrazolo[1,5-a]pyrimidines, including a 3-bromo derivative, using X-ray diffractometry. Their study provided insights into the molecular interactions and crystal packing of these compounds (Frizzo et al., 2009).
Fungicidal Applications
- Systemic Fungicides : Huppatz (1985) synthesized pyrazolo[1,5-a]pyrimidine derivatives as analogues of the systemic fungicide carboxin. This research highlighted the potential of these compounds in controlling fungal infections in agriculture (Huppatz, 1985).
Pharmaceutical Interest
- Xanthine Oxidase Inhibitors : Springer et al. (1976) synthesized a series of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, examining their role as inhibitors of xanthine oxidase. These compounds showed significant inhibition capabilities, indicating their pharmaceutical relevance (Springer et al., 1976).
Eigenschaften
IUPAC Name |
3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-3-5(9)12-7-4(8)2-11-13(7)6(3)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALLSGFGXDBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)










![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
